molecular formula C12H14N2O3S B087524 Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5948-72-1

Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B087524
CAS RN: 5948-72-1
M. Wt: 266.32 g/mol
InChI Key: FOHKYBGQFPYEOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives involves multicomponent reactions, leveraging the principles of green chemistry. For instance, Sharma et al. (2012) described a series of related compounds synthesized to evaluate their antimicrobial and anticancer potential, showcasing the versatility of this scaffold in drug discovery (Sharma et al., 2012). Similarly, Gomha et al. (2017) synthesized a novel compound via the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, demonstrating the chemical flexibility and reactivity of this core structure (Gomha, Muhammad, & Edrees, 2017).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic and computational techniques. Pekparlak et al. (2018) performed a detailed analysis using FT-IR, NMR spectroscopy, and density functional theory (DFT) calculations, providing insights into the vibrational frequencies, molecular geometry, and electronic properties (Pekparlak et al., 2018).

Chemical Reactions and Properties

The compound exhibits a broad spectrum of chemical reactivity, highlighted by its involvement in nucleophilic substitution and ring expansion reactions. Fesenko et al. (2010) explored the dramatic effect of thiophenol on its reaction pathway, showcasing its utility in synthetic chemistry for generating structurally diverse molecules (Fesenko et al., 2010).

Physical Properties Analysis

Research on Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate also extends to its physical properties, such as density, viscosity, and ultrasonic properties. Bajaj and Tekade (2014) investigated these parameters in ethanolic solutions, contributing to the understanding of its solubility and behavior in solution (Bajaj & Tekade, 2014).

Chemical Properties Analysis

The compound's chemical properties have been studied through its reactions with various reagents. The synthesis and study of its derivatives reveal significant antimicrobial activity, indicating its potential as a pharmacophore. Vlasov et al. (2015) synthesized derivatives by interaction with low aliphatic amines, displaying moderate antimicrobial properties and highlighting its chemical versatility (Vlasov, Chernykh, & Osolodchenko, 2015).

Scientific Research Applications

  • Synthesis of novel derivatives for biological activities: The compound has been used in the synthesis of novel chromone-pyrimidine coupled derivatives, exhibiting a range of biological activities such as antifungal, antibacterial, and anticancer properties. These derivatives were synthesized using eco-friendly methods, showing excellent yields and mild reaction conditions (Nikalje et al., 2017).

  • Antimicrobial and anticancer evaluations: Derivatives of this compound have shown significant in vitro antifungal and antibacterial activity, with certain compounds demonstrating potent antibacterial and antifungal properties compared to standard drugs. These compounds have also been evaluated for their antitumor activities against various human cell lines, indicating high potency in some cases (Tiwari et al., 2018).

  • Investigation of thermodynamic properties: Studies have been conducted on the combustion energies and enthalpies of formation of various esters of the compound, contributing to the understanding of its thermodynamic properties and potential applications in materials science (Klachko et al., 2020).

  • Structural and conformational analysis: X-ray crystal structure analysis and quantum chemical calculations have been utilized for the structural and electronic characterizations of tetrahydropyrimidine derivatives, providing insights into their molecular structure and potential applications in drug design (Memarian et al., 2013).

properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-17-11(15)9-7(2)13-12(16)14-10(9)8-5-4-6-18-8/h4-6,10H,3H2,1-2H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHKYBGQFPYEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318527
Record name Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801371
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS RN

5948-72-1
Record name 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5948-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 332465
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005948721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5948-72-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332465
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
4 mmol
Type
Reaction Step One
Quantity
0.4 mmol
Type
Reaction Step Two
Quantity
4 mmol
Type
Reaction Step Three
Name
Quantity
400 μL
Type
Reaction Step Three
Quantity
4 mmol
Type
Reaction Step Four
Name
Quantity
1200 μL
Type
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Citations

For This Compound
9
Citations
DCH Al-Bahadily, RDS Alkamil, QA Qasim… - Biochemical & Cellular …, 2020 - portal.arid.my
Six compounds were extracted from the organic layer extract for truffles using a cellulite apparatus and a mixture of organic and inorganic solvents. The water layer extracts were …
Number of citations: 1 portal.arid.my
CK Jadhav, AS Nipate, AV Chate, VD Songire… - ACS …, 2019 - ACS Publications
The diisopropyl ethyl ammonium acetate (DIPEAc)-promoted Biginelli protocol has been developed for the first time by a successive one-pot three-component reaction of aldehydes, …
Number of citations: 47 pubs.acs.org
J Javidi, M Esmaeilpour, FN Dodeji - RSC Advances, 2015 - pubs.rsc.org
This article introduces Fe3O4@SiO2-imid-H3PMo12O40 nanoparticles as heterogenic catalyst for the synthesis of 3,4-dihydropyrimidinones under solvent-free condition. This reaction …
Number of citations: 76 pubs.rsc.org
NH Nasab, H Raza, M Hassan, A Kloczkowski… - Journal of Molecular …, 2023 - Elsevier
The aim of the present research was to develop a one-pot, three-component method for the synthesis of some 3,4-dihydro pyrimidine-2-(1H)-one (DHPM) derivatives using aldehydes, …
Number of citations: 2 www.sciencedirect.com
M Matias, G Campos, S Silvestre, A Falcão… - European Journal of …, 2017 - Elsevier
Although significant advances are occurring in epilepsy research, about 30% of epileptic patients are still inadequately controlled by standard drug therapy. For this reason, it continues …
Number of citations: 22 www.sciencedirect.com
A Karimian, MS Rad, E Mahdavi - Journal of the Chinese …, 2020 - Wiley Online Library
A useful and green synthesis of 3,4‐dihydropyrimidin‐2(1H)‐ones/thiones derivatives were achieved by one‐pot cyclocondensation between substituted aryl aldehydes, diketone/…
Number of citations: 2 onlinelibrary.wiley.com
NA Liberto, S de Paiva Silva, A de Fatima… - Tetrahedron, 2013 - Elsevier
A simple, green and efficient protocol was developed using β-cyclodextrin as a solid catalyst for the solvent-free synthesis of various Biginelli adducts. The advantages of our protocol …
Number of citations: 66 www.sciencedirect.com
N Mohammadian, B Akhlaghinia - Research on Chemical Intermediates, 2017 - Springer
A novel and green approach was adopted for the synthesis of 3,4-dihydropyrimidin-2(1H)-one/thiones derivatives using Punica granatum peel as an inexpensive, efficient and mild …
Number of citations: 15 link.springer.com
HK Kadam, AL Gawas, SS Vernekar, AA Chodankar… - 2020 - irgu.unigoa.ac.in
Herein is provided an alternate, simple, multigram scale, efficient route for Biginelli reaction for synthesis of dihydropyrimidinones using urea, ethylacetatoacetate, and benzaldehyde …
Number of citations: 1 irgu.unigoa.ac.in

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